molecular formula C10H20INO4 B13762504 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide CAS No. 73231-72-8

2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide

Cat. No.: B13762504
CAS No.: 73231-72-8
M. Wt: 345.17 g/mol
InChI Key: UCESETDRFURSGR-UHFFFAOYSA-M
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Description

2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of trimethylamine with an appropriate acylating agent, followed by iodination. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acylated products, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.

Scientific Research Applications

2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an active pharmaceutical ingredient.

    Industry: It is used in the formulation of various industrial products, including surfactants and disinfectants.

Mechanism of Action

The mechanism of action of 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with specific molecular targets. It can bind to cellular membranes and disrupt their integrity, leading to cell lysis. Additionally, it may interfere with enzymatic pathways, inhibiting the growth and proliferation of microorganisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium chloride
  • 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium bromide
  • 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium fluoride

Uniqueness

Compared to similar compounds, 2-(3-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide exhibits unique properties due to the presence of the iodide ion. This can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

CAS No.

73231-72-8

Molecular Formula

C10H20INO4

Molecular Weight

345.17 g/mol

IUPAC Name

2-(3-acetyloxypropanoyloxy)ethyl-trimethylazanium;iodide

InChI

InChI=1S/C10H20NO4.HI/c1-9(12)14-7-5-10(13)15-8-6-11(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

UCESETDRFURSGR-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCC(=O)OCC[N+](C)(C)C.[I-]

Origin of Product

United States

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